molecular formula C10H11N3OS B3022937 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-76-1

5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B3022937
CAS RN: 84138-76-1
M. Wt: 221.28 g/mol
InChI Key: LEHTXDBYRBMBGG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine” would depend on the specific conditions and reagents used . Without detailed information or research on this specific compound, it’s difficult to provide an accurate chemical reactions analysis .

Scientific Research Applications

Antioxidants

m-Aryloxy phenols, which are structurally similar to your compound, have been found to have potential as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . They can absorb UV radiation and release it in a less damaging form, protecting materials from the harmful effects of UV light.

Flame Retardants

m-Aryloxy phenols are used as flame retardants in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Production of Plastics, Adhesives, and Coatings

These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Agonists of Peroxisome Proliferator-Activated Receptors (PPARδ/β)

A five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), starting from substituted benzonitriles was developed . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms.

Safety and Hazards

The safety and hazards associated with “5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine” would depend on various factors including its physical and chemical properties, how it’s handled, and how it’s disposed of . Without specific safety data or MSDS information, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHTXDBYRBMBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355489
Record name 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

84138-76-1
Record name 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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